

long-term storage and handling of GBR 12783 dihydrochloride

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B15616451

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Technical Support Center: GBR 12783 Dihydrochloride

Welcome to the technical support center for **GBR 12783** dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in the effective long-term storage, handling, and experimental application of this potent and selective dopamine uptake inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid **GBR 12783** dihydrochloride?

A1: For long-term stability, solid **GBR 12783** dihydrochloride should be stored at -20°C, desiccated, and protected from light.^{[1][2][3][4]} Under these conditions, the compound is stable for an extended period.

Q2: How should I prepare and store stock solutions of **GBR 12783** dihydrochloride?

A2: Stock solutions can be prepared in solvents such as DMSO or water.^{[1][2]} For aqueous solutions, gentle warming may be necessary to achieve higher concentrations.^[1] Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them at

-80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: I am having trouble dissolving **GBR 12783** dihydrochloride. What can I do?

A3: If you encounter solubility issues, particularly in aqueous buffers, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[1] Ensure the final concentration of any organic solvent, like DMSO, is kept low in your experimental system to avoid off-target effects.

Q4: What is the primary mechanism of action of **GBR 12783** dihydrochloride?

A4: **GBR 12783** dihydrochloride is a potent and selective inhibitor of the dopamine transporter (DAT).[2][4][5] By blocking DAT, it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic signaling.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or unexpected experimental results	1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Inaccurate Concentration: Errors in weighing the solid compound or in dilutions. 3. Precipitation in Assay Media: The compound may precipitate when diluted from a high-concentration stock into an aqueous buffer.	1. Prepare fresh stock solutions from solid compound stored under recommended conditions. Aliquot new stock solutions to minimize freeze-thaw cycles. 2. Verify the calibration of your balance. Double-check all dilution calculations. 3. Observe the final dilution under a microscope to check for precipitate. If present, consider lowering the final concentration, or explore the use of a different buffer system. Gentle warming and sonication of the final solution may also help.
Low Potency (Higher than expected IC50 value)	1. Assay Conditions: The incubation time with the inhibitor may be insufficient. 2. Competitive Substrates: Presence of other compounds in the assay that may compete for binding to the dopamine transporter.	1. The inhibitory effect of GBR 12783 increases with pre-incubation time. ^[1] Consider increasing the pre-incubation time of your cells or synaptosomes with GBR 12783 dihydrochloride before adding the labeled dopamine. 2. Ensure your assay buffer is free from any components that might interfere with DAT function or GBR 12783 binding.

High background signal in dopamine uptake assays	1. Non-specific binding of radiolabeled dopamine. 2. Contamination of synaptosome preparation.	1. Include appropriate controls, such as a known DAT inhibitor (like cocaine or nomifensine) at a high concentration, to determine non-specific uptake. 2. Ensure the purity of your synaptosomal preparation. Contamination with other membrane fractions can lead to high background.
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Quantitative Data Summary

Parameter	Value	Species/System	Reference
IC50 for [3H]dopamine uptake inhibition	1.8 nM	Rat striatal synaptosomes	[2][4][5]
1.2 nM	Mice striatal synaptosomes	[5]	
Solubility in DMSO	≥ 41.67 mg/mL (85.83 mM)	-	[5]
Solubility in Water	Soluble to 10 mM with gentle warming	-	[1]
Storage of Solid	-20°C, desiccated	-	[1][2][3][4]
Stock Solution Storage (-80°C)	Up to 6 months	-	[5]
Stock Solution Storage (-20°C)	Up to 1 month	-	[5]

Experimental Protocols

Protocol 1: Preparation of GBR 12783 Dihydrochloride Stock Solution

- Materials:
 - **GBR 12783** dihydrochloride powder
 - Dimethyl sulfoxide (DMSO), sterile
 - Sterile, nuclease-free microcentrifuge tubes
- Procedure:
 1. Allow the vial of **GBR 12783** dihydrochloride to equilibrate to room temperature before opening to prevent condensation.
 2. Aseptically weigh the desired amount of the compound.
 3. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
 4. Vortex gently until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
 5. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
 6. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Dopamine Uptake Assay using Synaptosomes

This protocol is adapted from general procedures for dopamine uptake assays and should be optimized for your specific experimental conditions.

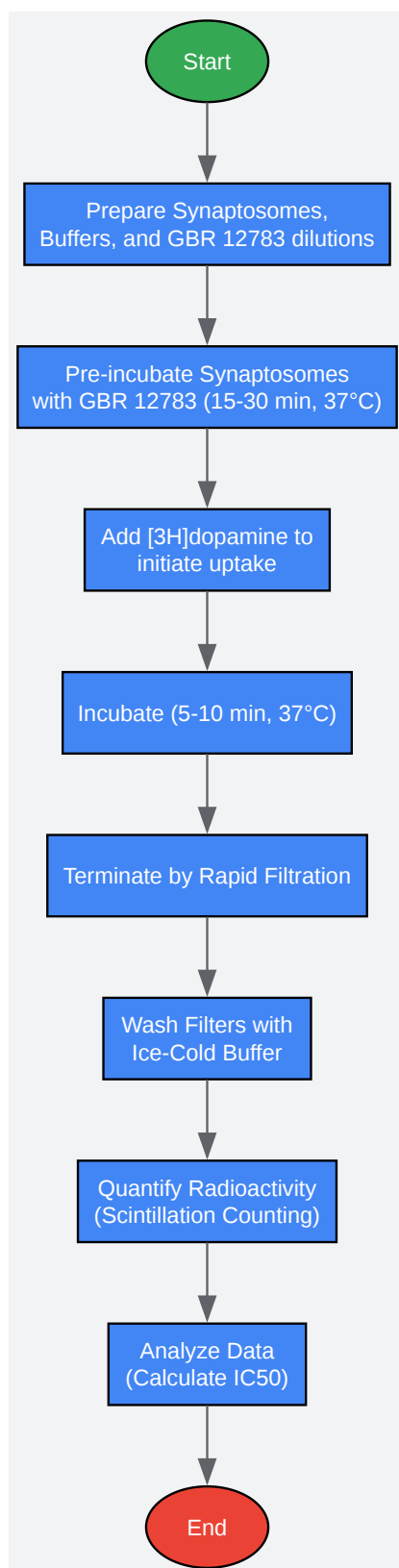
- Materials:
 - Freshly prepared synaptosomes from the brain region of interest (e.g., striatum)

- Krebs-Ringer-HEPES buffer (KRH buffer)
- [3H]dopamine
- **GBR 12783** dihydrochloride stock solution
- A known DAT inhibitor for control (e.g., nomifensine)
- Scintillation vials and scintillation fluid
- Glass fiber filters
- Filtration manifold
- Procedure:
 1. Prepare serial dilutions of **GBR 12783** dihydrochloride in KRH buffer to achieve the desired final concentrations.
 2. In a 96-well plate, add a small volume of the diluted **GBR 12783** dihydrochloride or control inhibitor to the appropriate wells.
 3. Add the synaptosome preparation to each well and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the dopamine transporters.
 4. Initiate the uptake reaction by adding [3H]dopamine to each well. The final concentration of [3H]dopamine should be close to its K_m for DAT.
 5. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
 6. Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
 7. Wash the filters rapidly with ice-cold KRH buffer to remove unbound [3H]dopamine.
 8. Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

9. Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a standard DAT inhibitor) from the total uptake.
10. Plot the percentage of inhibition against the concentration of **GBR 12783** dihydrochloride to determine the IC50 value.

Visualizations

Signaling Pathway of Dopamine Transporter Inhibition



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